molecular formula C9H16O B1328785 8-Nonen-2-one CAS No. 5009-32-5

8-Nonen-2-one

Cat. No.: B1328785
CAS No.: 5009-32-5
M. Wt: 140.22 g/mol
InChI Key: OIFXLYCBBBXCIB-UHFFFAOYSA-N
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Description

It has the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . This compound is characterized by a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of an aliphatic chain. It is known for its distinct odor and is used in various applications, including fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonen-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of 8-nonen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically takes place under mild conditions to prevent over-oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation of 8-nonen-2-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Nonen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.

    Substitution: Grignard reagents (RMgX), often in dry ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

8-Nonen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nonen-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of odor. In chemical reactions, the carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

    2-Nonanone: Another ketone with a similar structure but lacks the double bond present in 8-Nonen-2-one.

    3-Nonen-2-one: Similar structure but with the double bond located at a different position.

    8-Nonen-1-ol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.

Uniqueness: this compound is unique due to the presence of both a carbonyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industries.

Properties

IUPAC Name

non-8-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFXLYCBBBXCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198203
Record name 8-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity aroma
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.855
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5009-32-5
Record name 8-Nonen-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=5009-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nonen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-NONEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWX3860ECA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Nonen-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred mixture of 11.0 g lithium hydride in 800 ml of anhydrous ether, there was added dropwise 164 g of oct-7-enoic acid (prepared in Example 22 B-2) in 800 ml of anhydrous ether and the mixture was cooled to 0° C. and 650 ml of 2 M methyllithium in ether was added dropwise and then allowed to warm to room temperature and stir for 4.5 hr. This mixture was quenched by pouring the slurry into rapidly stirred 10% aqueous hydrochloric acid (1.2 liter) and wet ice. The resulting mixture was extracted with ether (3×700 ml). The continued ether extracts were washed with 10% aqueous sodium hydroxide and then with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was removed in vacuo to yield 118.9 g of the title compound having the following physical characteristics:
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Non-8-en-2-one?

A1: Non-8-en-2-one is an unsaturated aliphatic ketone. Its molecular formula is C9H16O, and its molecular weight is 140.22 g/mol. While specific spectroscopic data is not provided in the research excerpts, it can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: In what natural sources has Non-8-en-2-one been identified?

A: Non-8-en-2-one has been found in the essential oil of Daphne genkwa Sieb. et Zucc []. It has also been identified as a volatile compound produced by Penicillium caseicolum in Brie and Camembert cheese, contributing to their characteristic flavor []. Additionally, it is a component of the venom gland in the invasive hornet species Vespa velutina [].

Q3: How is Non-8-en-2-one synthesized by Penicillium caseicolum?

A: Research suggests that Penicillium caseicolum produces Non-8-en-2-one through the β-oxidative conversion of specific unsaturated fatty acids. These fatty acids are produced via the initial lipoxygenase attack on linoleic or linolenic acids [].

Q4: Can Non-8-en-2-one be used to differentiate between microbial cultures?

A: Yes, research suggests that volatile organic compound (VOC) profiles, including Non-8-en-2-one, can differentiate between microbial cultures. A study using Pseudomonas aeruginosa and Aspergillus fumigatus demonstrated distinct VOC profiles for monocultures and co-cultures, with Non-8-en-2-one being prominent in Aspergillus fumigatus cultures after 48 hours [].

Q5: What are the potential applications of Non-8-en-2-one?

A5: While further research is needed to fully elucidate its potential, Non-8-en-2-one could have applications in several areas:

  • Flavoring agent: Its presence in mold-ripened cheeses suggests potential application as a flavoring agent in food products [].
  • Pest management: Understanding its role as an alarm pheromone component in Vespa velutina could lead to developing attractants or mating disruption strategies for pest management [].
  • Microbial identification: The distinct VOC profiles, including Non-8-en-2-one, could be valuable in developing diagnostic tools for identifying specific microbial species in various settings [].

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